molecular formula C3H6F3N B1329503 3,3,3-Trifluoropropylamine CAS No. 460-39-9

3,3,3-Trifluoropropylamine

Cat. No.: B1329503
CAS No.: 460-39-9
M. Wt: 113.08 g/mol
InChI Key: NGZVNONVXYLYQW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3,3-Trifluoropropylamine can be synthesized through several methods. One common method involves the reaction of 3,3,3-trifluoropropanol with ammonia in the presence of a catalyst. Another method includes the reduction of 3,3,3-trifluoropropionitrile using hydrogen in the presence of a metal catalyst .

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of 3,3,3-trifluoropropanol with ammonia under high pressure and temperature conditions. This method is preferred due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,3,3-Trifluoropropylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoropropylamine involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of fluorinated metabolites. The presence of fluorine atoms enhances the compound’s stability and bioavailability, making it a valuable component in drug design .

Comparison with Similar Compounds

  • 2,2,2-Trifluoroethylamine
  • 3,3,3-Trifluoro-1-propanamine hydrochloride
  • 2,2,3,3,3-Pentafluoropropylamine

Comparison: 3,3,3-Trifluoropropylamine is unique due to its specific trifluoromethyl group attached to the propylamine structure. This configuration imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, compared to other similar compounds .

Properties

IUPAC Name

3,3,3-trifluoropropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F3N/c4-3(5,6)1-2-7/h1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZVNONVXYLYQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196680
Record name 1-Propanamine, 3,3,3-trifluoro- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460-39-9
Record name 3,3,3-Trifluoro-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=460-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propylamine, 3,3,3-trifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanamine, 3,3,3-trifluoro- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,3-Trifluoropropylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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